molecular formula C13H19NO2 B15290020 N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester

N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester

Cat. No.: B15290020
M. Wt: 221.29 g/mol
InChI Key: LRBSXVUHGCCJDT-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester is a chiral organic compound that serves as a critical precursor in chemical and pharmaceutical research. Its primary research value lies in its role as a key intermediate in the synthesis of chiral herbicides . The compound is a direct precursor to (S)-N-(2-ethyl-6-methylphenyl) alanine ((S)-NEMPA), which is an essential chiral building block for the synthesis of widely used herbicides such as (S)-Metolachlor . Research into this compound often focuses on developing and optimizing biocatalytic methods for its kinetic resolution to obtain high-value enantiopure products . For instance, lipase-catalyzed reactions, including hydrolysis, have been successfully employed to resolve the racemic mixture, producing enantiomerically pure (R)-acid and subsequently the (S)-enantiomer with high enantiomeric excess . These enzymatic processes are valued as alternatives to conventional chemical synthesis, as they can offer milder reaction conditions and reduced environmental impact . Studies also utilize this ester to investigate the efficiency and enantioselectivity of novel immobilized biocatalysts, such as cross-linked enzyme aggregates (CLEAs) of Pseudomonas sp. Lipase and actively magnetic cross-linked inclusion bodies of Candida antarctica lipase B (CalB) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-(2-ethyl-6-methylanilino)propanoate

InChI

InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3

InChI Key

LRBSXVUHGCCJDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester typically involves the esterification of N-(2-Ethyl-6-methylphenyl)alanine. One common method includes the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active N-(2-Ethyl-6-methylphenyl)alanine, which can then interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky phenyl groups (e.g., 2-ethyl-6-methylphenyl) enhance steric hindrance, improving enantioselectivity in lipase-catalyzed reactions . In contrast, polar substituents (e.g., methoxyacetyl in metalaxyl) reduce environmental mobility .
  • Ester Group Impact : Shorter alkyl esters (methyl, ethyl) exhibit higher enzymatic efficiency (E >100) compared to bulkier esters (e.g., n-octyl, E = 9) due to reduced steric hindrance .

Enzymatic Resolution Efficiency

Compound Lipase Used E Value Conversion (%) Key Optimization Strategy Reference
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester CAL-B 117.8 48 15% diethyl ether additive
N-(2,6-Dimethylphenyl)alanine Methyl Ester CAL-B 12.1 42 No additive; aqueous buffer
β-Amino Esters (R1 = methyl) PSL ≤38 ~50 Butyl butanoate solvent
β-Amino Esters (R1 = ethyl) PSL ≥168 ~50 Ethyl group enhances enantioselectivity

Insights :

  • Additive Effects : Diethyl ether increases CAL-B enantioselectivity by 9.7-fold for the target compound, likely via substrate conformational modulation .
  • Steric vs. Electronic Factors: Ethyl substituents in β-amino esters enhance E values significantly compared to methyl groups, highlighting the role of steric tuning .

Environmental and Metabolic Considerations

Transformation Products (TPs) :

  • The target compound degrades into metabolites like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide , prioritized due to structural similarity and environmental persistence .
  • Comparatively, metalaxyl and acetochlor produce hydroxylated and dealkylated TPs, which exhibit varied toxicity profiles .

Persistence in Water Systems :

  • The chloroacetyl derivative (CAS: 60348-32-5) is a documented groundwater pollutant, while the parent compound’s methyl ester group facilitates hydrolysis, reducing long-term accumulation .

Q & A

Q. How is enantiomeric resolution achieved for N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester in synthetic workflows?

Enantiomeric resolution is typically performed via lipase-catalyzed kinetic resolution. For example, the methyl ester derivative undergoes a two-step enzymatic process:

  • Step 1 : Pseudomonas cepacia lipase (PSL) catalyzes hydrolysis in an aqueous buffer, separating the (S)-enantiomer as the unhydrolyzed ester (48% conversion, 98% enantiomeric excess (ee)).
  • Step 2 : Candida antarctica lipase B (CAL-B) further hydrolyzes the resolved ester to yield the free (S)-amino acid . Key factors include ester chain length (shorter chains like methyl/ethyl yield higher enantioselectivity, E >100) and enzyme selection .

Q. What analytical methods are recommended for assessing purity and enantiomeric excess of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is widely used. For example:

  • Non-end-capped CSPs with high coverage density show improved separation factors (α) for N-(3,5-dinitrobenzoyl)alanine methyl ester analogs .
  • Polarimetric or spectroscopic methods (e.g., UV at λmax ~255 nm) complement chromatographic data for quantifying ee .

Advanced Research Questions

Q. How do steric and electronic effects of ester groups influence enzymatic resolution efficiency?

  • Steric Effects : Bulkier ester groups (e.g., n-octyl) reduce reaction rates and enantioselectivity (E = 9) due to steric hindrance at the enzyme's active site. Methyl/ethyl esters minimize this issue .
  • Electronic Effects : Electron-withdrawing substituents on the phenyl ring may alter substrate binding but are less critical than steric factors. Computational docking studies are recommended to probe electronic interactions .

Q. What strategies resolve contradictions in reported enantioselectivity values across studies?

Discrepancies often arise from:

  • Reaction Media : Solvents like butyl butanoate vs. diisopropyl ether (DIPE) can invert selectivity. For β-amino esters, butyl butanoate increases E values for cyclic substrates .
  • Enzyme Source : Lipases from Alcalase vs. CAL-B exhibit divergent selectivity profiles. Systematic screening of enzyme libraries is advised .
  • Substrate Preparation : Impurities in racemic mixtures (e.g., residual alcohols) may artifactually lower E. Purify substrates via recrystallization or flash chromatography before use .

Q. How can structural modifications enhance the compound's utility in asymmetric synthesis?

  • Amino Acid Backbone : Replacing alanine with β-alanine or N-methylalanine alters hydrogen-bonding interactions, potentially improving enzyme compatibility .
  • Ester Group Optimization : Trifluoroethyl esters (electron-deficient) enhance acylation rates in non-polar solvents like DIPE, though methyl esters remain optimal for hydrolysis .

Q. What are the limitations of current kinetic resolution methods, and how can they be addressed?

  • Low Conversion Plateaus : Hydrolysis reactions often stall near 50% conversion due to equilibrium constraints. Dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru) can drive reactions to completion .
  • Enzyme Inactivation : Long-chain esters or byproducts may denature lipases. Immobilizing enzymes on silica or polymer supports improves stability .

Methodological Recommendations

  • Synthesis Optimization : Screen ester derivatives (methyl, ethyl, trifluoroethyl) with PSL and CAL-B in parallel to identify optimal enantioselectivity .
  • Data Validation : Cross-validate HPLC results with nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) to confirm ee .
  • Safety Protocols : Handle methyl esters in fume hoods due to volatility, and neutralize waste with aqueous bicarbonate before disposal .

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